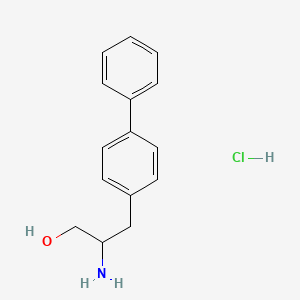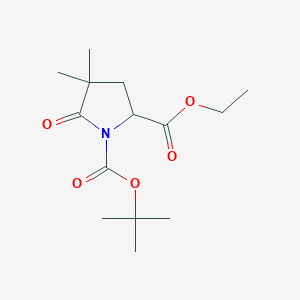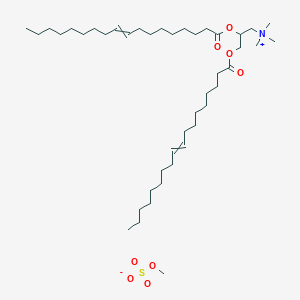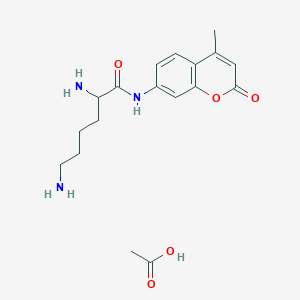
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is a compound with significant applications in various fields. It is known for its unique chemical structure and properties, which make it useful in industrial, medical, and scientific research contexts. The compound is characterized by the presence of both amino and guanidine groups, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine typically involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure. The reaction is carried out in a tubular reactor at temperatures ranging from 150°C to 250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base, and the resulting free amines are concentrated and purified by distillation, yielding the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, followed by purification steps to ensure the quality and purity of the final product. The use of advanced distillation techniques and quality control measures ensures that the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions typically result in the formation of substituted amines or guanidines.
Wissenschaftliche Forschungsanwendungen
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine has a wide range of applications in scientific research:
Biology: The compound serves as a chelating agent in coordination chemistry and is used in the preparation of catalysts.
Industry: The compound is used in the production of adhesives, sealants, and other industrial products.
Wirkmechanismus
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine involves its interaction with various molecular targets. The amino and guanidine groups allow the compound to form strong hydrogen bonds and coordinate with metal ions. This makes it effective in catalysis and as a cross-linking agent. The compound’s reactivity is attributed to the presence of multiple reactive sites, which enable it to participate in a variety of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the guanidine group.
Ethylenediamine: Contains fewer amino groups and lacks the guanidine group.
Triethylenetetramine: Contains more amino groups but lacks the guanidine group.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is unique due to the presence of both amino and guanidine groups, which enhance its reactivity and versatility. This makes it more effective in applications requiring strong coordination and cross-linking capabilities compared to similar compounds .
Eigenschaften
CAS-Nummer |
85480-72-4 |
|---|---|
Molekularformel |
C6H17N7 |
Molekulargewicht |
187.25 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine |
InChI |
InChI=1S/C4H13N3.C2H4N4/c5-1-3-7-4-2-6;3-1-6-2(4)5/h7H,1-6H2;(H4,4,5,6) |
InChI-Schlüssel |
DNXKUFJLCGWUGV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCN)N.C(#N)N=C(N)N |
Verwandte CAS-Nummern |
50862-68-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic Acid](/img/structure/B13388130.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)

![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride](/img/structure/B13388138.png)
![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)

![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)

![methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13388187.png)


